molecular formula C9H15NO B3058492 1-Azaspiro[4.5]decan-4-one CAS No. 89732-50-3

1-Azaspiro[4.5]decan-4-one

Cat. No.: B3058492
CAS No.: 89732-50-3
M. Wt: 153.22 g/mol
InChI Key: RUZXCWLXDOUHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.5]decan-4-one is a bicyclic compound featuring a nitrogen atom at the bridgehead position (1-aza) and a ketone group at the 4-position of the spiro framework. Its core structure comprises a five-membered nitrogen-containing ring fused to a six-membered cyclohexane ring via a spiro junction. This unique architecture imparts conformational rigidity and diverse reactivity, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Scientific Research Applications

The applications of 1-azaspiro[4.5]decan-4-one are primarily in scientific research, particularly in the development of antiviral drugs and anticancer agents . This compound serves as a scaffold in the synthesis of various derivatives with significant biological activities .

Scientific Research Applications

  • Antiviral Drug Development:
    • 1-Thia-4-azaspiro[4.5]decan-3-ones have been identified as having antiviral properties . A series of these compounds, bearing an amide group at C-4 and substitutions at C-2 and C-8, were synthesized and evaluated against human coronavirus and influenza virus .
    • Specific compounds, such as 7m, 7n, 8k, 8l, 8m, 8n, and 8p, have shown the ability to inhibit human coronavirus 229E replication . The most potent analog, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), exhibited an EC50 value of 5.5 µM, which is comparable to that of the known coronavirus inhibitor K22 .
    • The anti-coronavirus activity is strongly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold .
    • The 1-thia-4-azaspiro[4.5]-decan-3-one scaffold is a versatile chemical structure with high relevance for antiviral drug development .
  • Anticancer Activity:
    • Thia-4-azaspiro[4.5]decan compounds can be synthesized via a one-pot three-component reaction involving the condensation of ketones, aromatic amines, and mercaptoacetic acid .
    • These compounds and their derivatives, such as thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, have demonstrated anticancer activity .
    • Specific examples include 8-substituted-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivatives .

Data Tables and Case Studies
While the search results provide specific data on the synthesis and activity of this compound derivatives, comprehensive data tables and well-documented case studies are not available in the provided context. For instance, the study on antiviral activity includes EC50 values for specific compounds, but detailed case studies would require more extensive research . The synthesis and characterization data for various derivatives are present, including melting points, IR spectra, and NMR spectra .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.5]decane Derivatives

These compounds replace the nitrogen atom at position 1 with sulfur (1-thia) while retaining the ketone group. Key examples include:

Compound Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Synthesis Yield Reference
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one C₁₆H₁₈FNO₂S 323.39 142–143 Anticancer (HepG-2, HCT116 cells) 72%
Compound 14 (thioglycoside derivative) C₃₀H₃₅FN₄O₉S₃ 710.81 N/A Moderate anticancer activity 68%
Compound 6c C₁₉H₂₁N₃O₂S 355.45 160–162 Not specified N/A

Key Differences :

  • Synthesis : 1-Thia derivatives are synthesized via thioglycolic acid-mediated cyclization , whereas 1-azaspiro compounds often employ [5+1] annulation strategies using primary amines .

1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

These compounds feature three nitrogen atoms in the spiro framework, enhancing hydrogen-bonding capabilities. Notable examples:

Compound Molecular Formula Molecular Weight Biological Activity Selectivity/Notes Reference
Ro 65-6570 C₂₂H₂₀FN₃O₂ 393.41 NOP receptor full agonist Poor selectivity over opioid receptors
Ro 64-6198 C₂₇H₃₃N₃O 415.57 NOP receptor agonist >100-fold selectivity over μ/δ/κ receptors
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one C₁₃H₁₆ClN₃O 281.74 Dopamine D2 receptor ligand Radioligand for SPECT imaging

Key Differences :

  • Bioactivity: Triazaspiro compounds primarily target neuroreceptors (NOP, D2), unlike 1-azaspiro derivatives, which are explored for anticancer applications .
  • Structural Flexibility: The additional nitrogen atoms enable diverse substitution patterns (e.g., phenoxypropyl groups in spiramide ), fine-tuning receptor affinity.

Other Azaspiro Compounds

  • 1-Oxa-4-azaspiro[4.5]decane : Contains an oxygen atom instead of sulfur or additional nitrogen, used in synthetic intermediates .

Properties

IUPAC Name

1-azaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZXCWLXDOUHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534569
Record name 1-Azaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89732-50-3
Record name 1-Azaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.